molecular formula C15H16O5 B14636468 6-(2,4-Dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one CAS No. 53270-36-3

6-(2,4-Dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one

Cat. No.: B14636468
CAS No.: 53270-36-3
M. Wt: 276.28 g/mol
InChI Key: KIOCDRWFVOGNJQ-UHFFFAOYSA-N
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Description

6-(2,4-Dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one is an organic compound with a complex structure that includes both methoxy and pyranone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one typically involves the reaction of 2,4-dimethoxy-6-methylbenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by cyclization to form the pyranone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives .

Scientific Research Applications

6-(2,4-Dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(2,4-Dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxy-6-methylbenzoic acid
  • 2,4-Dimethoxy-6-methylbenzaldehyde
  • Pyriofenone

Uniqueness

6-(2,4-Dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one is unique due to its combination of methoxy and pyranone functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where these properties are advantageous .

Properties

CAS No.

53270-36-3

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

6-(2,4-dimethoxy-6-methylphenyl)-4-methoxypyran-2-one

InChI

InChI=1S/C15H16O5/c1-9-5-10(17-2)6-12(19-4)15(9)13-7-11(18-3)8-14(16)20-13/h5-8H,1-4H3

InChI Key

KIOCDRWFVOGNJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC)OC

Origin of Product

United States

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